

2-Chlorobenzo[d]oxazol-4-amine SMILES and InChI key data

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Compound of Interest

Compound Name: 2-Chlorobenzo[d]oxazol-4-amine

Cat. No.: B11785176

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2-Chlorobenzo[d]oxazol-4-amine: SMILES, InChIKey, and Technical Applications in Drug Discovery

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse array of biological targets. Among its functionalized derivatives, **2-chlorobenzo[d]oxazol-4-amine** (CAS: 1783568-99-9) stands out as a highly versatile, bifunctional building block [1]. Featuring a reactive chlorine atom at the C-2 position and an electron-donating primary amine at the C-4 position, this compound enables orthogonal synthetic strategies. This whitepaper provides an in-depth technical analysis of its chemical identifiers, reactivity profile, and step-by-step methodologies for its application in drug discovery.

Core Chemical Identifiers and Structural Data

Accurate structural identification is the foundation of computational chemistry, molecular docking, and synthetic planning. The Simplified Molecular-Input Line-Entry System (SMILES) and InChIKey provide unambiguous digital representations of **2-chlorobenzo[d]oxazol-4-amine** [2].

The SMILES string Nc1cccc2oc(Cl)nc12 maps the molecule's connectivity: a benzene ring (c1cccc2) fused to an oxazole ring (oc(...)nc12), with an amine group (N) at the 4-position and a chlorine atom (Cl) at the 2-position.

Table 1: Quantitative Chemical Identifiers

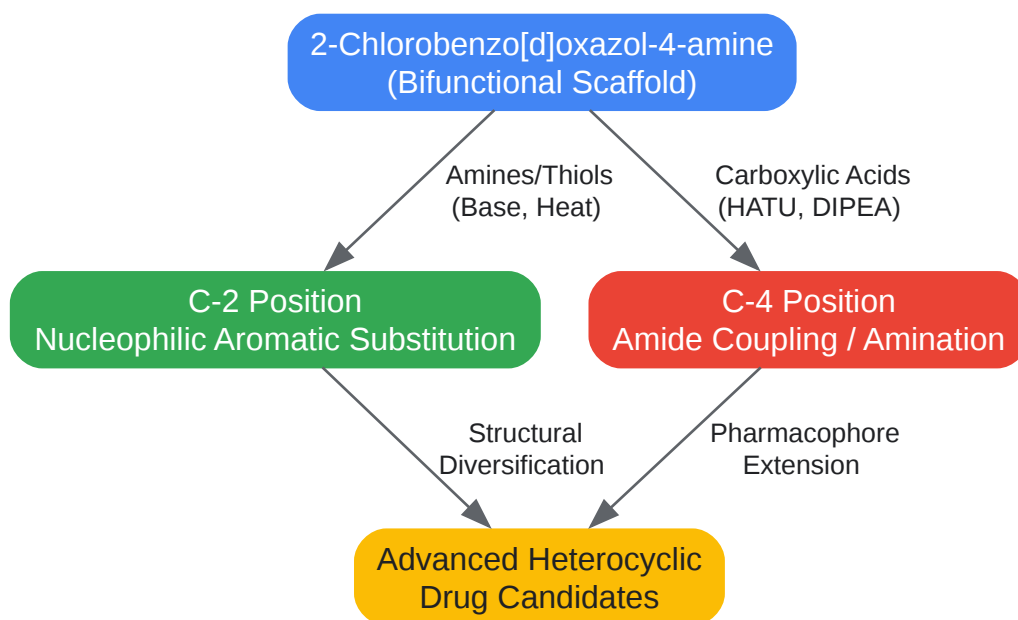
| Property | Value |
|---------------------|--|
| Chemical Name | 2-Chlorobenzo[d]oxazol-4-amine |
| CAS Registry Number | 1783568-99-9 |
| Canonical SMILES | <chem>Nc1cccc2oc(Cl)nc12</chem> |
| InChIKey | QZKSCCRBMBGZJL-UHFFFAOYSA-N |
| Molecular Formula | C ₇ H ₅ ClN ₂ O |
| Molecular Weight | 168.58 g/mol |

Reactivity Profile and Structural Causality

The utility of **2-chlorobenzo[d]oxazol-4-amine** in library synthesis stems from the distinct electronic environments of its two functional groups:

- C-2 Chlorine (Electrophilic Hub):** The carbon at the 2-position is flanked by highly electronegative oxygen and nitrogen atoms. This intense electron withdrawal renders the C-2 carbon highly electrophilic, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr). Reactions with nucleophiles (amines, thiols, alkoxides) proceed rapidly, often requiring only mild heating and a weak base [1].
- C-4 Amine (Nucleophilic Vector):** The primary amine at the 4-position is electron-donating. It serves as a handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

Because S_NAr at C-2 and amidation at C-4 require different reaction conditions, researchers can perform orthogonal derivatizations without the need for complex protecting-group chemistry.



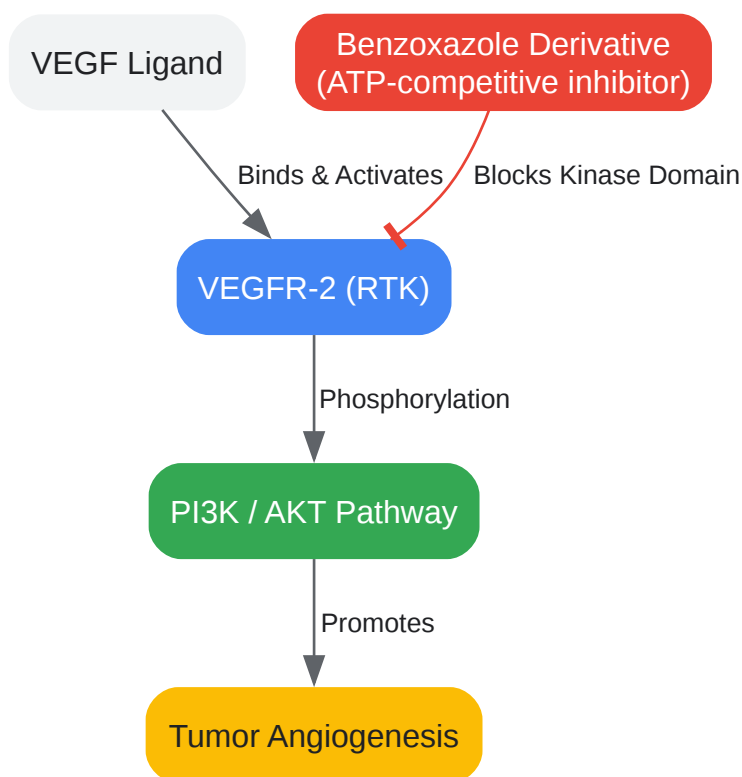
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Synthetic workflow for orthogonal derivatization of **2-chlorobenzo[d]oxazol-4-amine**.

Applications in Medicinal Chemistry

Derivatives of 2-chlorobenzoxazoles are heavily utilized in the development of targeted therapeutics. Two primary areas of focus include:

- **Anticancer Agents (VEGFR-2 Inhibition):** Benzoxazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase critical for tumor angiogenesis [1]. By occupying the ATP-binding pocket of the kinase domain, these compounds block downstream signaling pathways (such as PI3K/AKT/mTOR), thereby starving tumors of their blood supply and suppressing proliferation [2].
- **Antimicrobial Scaffolds:** Recent computational modeling and in vitro assays have demonstrated that benzoxazole derivatives synthesized from 2-chloro precursors exhibit potent activity against multidrug-resistant bacterial strains, including *Staphylococcus aureus*[2].



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Mechanism of action for benzoxazole-derived VEGFR-2 inhibitors in tumor angiogenesis.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the orthogonal functionalization of **2-chlorobenzo[d]oxazol-4-amine**. Each protocol is designed as a self-validating system, incorporating in-process checks to confirm reaction success.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr) at C-2

This procedure outlines the substitution of the C-2 chlorine with a secondary amine (e.g., morpholine) to generate a 2-aminobenzoxazole derivative.

Reagents:

- **2-Chlorobenzo[d]oxazol-4-amine** (1.0 eq)

- Morpholine (1.5 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

- **Initiation:** Dissolve **2-chlorobenzo[d]oxazol-4-amine** in anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during S_NAr, accelerating the reaction.
- **Base Addition:** Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming morpholine nucleophile.
- **Nucleophile Addition:** Dropwise add morpholine. Heat the reaction mixture to 80°C for 4–6 hours.
- **In-Process Validation:** Monitor via TLC (Hexanes/EtOAc 1:1). The consumption of the starting material (higher R_f) and the appearance of a highly UV-active product spot (lower R_f) validate the conversion.
- **Workup:** Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Amide Coupling at C-4

Following C-2 functionalization, the C-4 amine can be coupled with a carboxylic acid to extend the pharmacophore.

Reagents:

- C-2 Substituted Benzo[d]oxazol-4-amine intermediate (1.0 eq)
- Target Carboxylic Acid (1.2 eq)

- HATU (1.5 eq)
- DIPEA (3.0 eq)
- Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

- **Activation:** In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DCM. Add DIPEA and stir for 15 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The pre-activation step ensures the electrophile is fully formed before the amine is introduced, minimizing side reactions.
- **Coupling:** Add the benzoxazole intermediate to the activated ester solution. Stir at room temperature for 12 hours.
- **In-Process Validation:** Analyze via LC-MS. The presence of the target mass $[M+H]^+$ and the disappearance of the intermediate mass confirm successful amide bond formation.
- **Workup:** Dilute the reaction with DCM, wash sequentially with saturated aqueous NaHCO_3 (to remove acidic impurities) and 1M HCl (to remove unreacted amines), dry over MgSO_4 , and purify via flash column chromatography.

References

- Chemsrc. "1783568-99-9 **2-Chlorobenzo[d]oxazol-4-amine**." Chemsrc Chemical Dictionary. Available at:[\[Link\]](#)
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